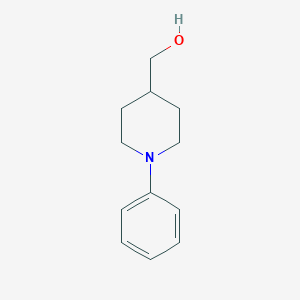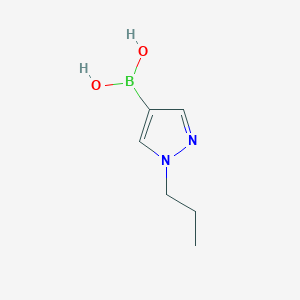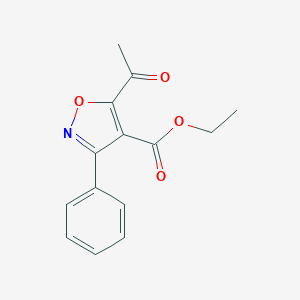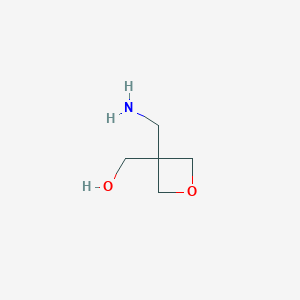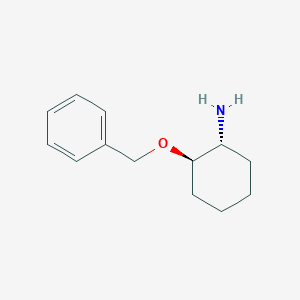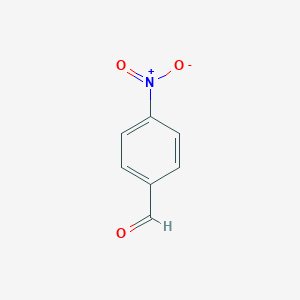
2-(ベンジルオキシ)ナフタレン-1-イルボロン酸
説明
2-(Benzyloxy)naphthalen-1-ylboronic acid is a compound that is related to the naphthalene family, which is known for its two fused benzene rings. The compound of interest is not directly discussed in the provided papers, but it shares structural similarities with the naphthalene derivatives mentioned in the research. These derivatives are important in various chemical reactions and have been studied for their potential applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex and often requires specific conditions and catalysts. For example, the Rh(III)-catalyzed cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds lead to the formation of highly functionalized naphthalenones . Another method involves the benzannulation of enamines with alkynes, mediated by hypervalent iodine(III), to synthesize polysubstituted naphthalene derivatives . These methods highlight the versatility and creativity in synthesizing naphthalene-based compounds, which could potentially be applied to the synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for their reactivity and properties. For instance, the triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid exhibit monomeric forms in solution and have a trigonal bipyramidal coordination geometry of tin in the solid state . Understanding the molecular structure is essential for predicting the behavior of these compounds in various chemical environments.
Chemical Reactions Analysis
Naphthalene derivatives participate in a variety of chemical reactions. The cascade reactions mentioned earlier result in naphthalenone derivatives that can be further functionalized into various naphthalene derivatives . The benzannulation process is another example of a chemical reaction leading to the synthesis of naphthalene derivatives with a broad substrate scope and good functional group tolerance . These reactions are indicative of the reactivity patterns that might be expected for 2-(Benzyloxy)naphthalen-1-ylboronic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by their substituents. For instance, 2-substituted-1-naphthols have been shown to be potent inhibitors of 5-lipoxygenase, with the structure of the substituent affecting the compound's activity . The dual fluorescence modes and emissions of 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid demonstrate how the physical properties, such as fluorescence, can be modulated by the molecular structure . These studies provide insights into how the properties of 2-(Benzyloxy)naphthalen-1-ylboronic acid might be characterized and utilized.
科学的研究の応用
ライフサイエンス研究
2-(ベンジルオキシ)ナフタレン-1-イルボロン酸: は、ジオールや炭水化物と安定な錯体を形成する能力があるため、ライフサイエンス研究で使用されています。 この特性は、特に糖タンパク質やジオール基を含むその他の生体分子の研究に役立ちます .
材料科学
材料科学では、このボロン酸誘導体は、表面を改質し、機能性材料を作成するために使用されます。 そのボロン酸基は、さまざまな有機および無機基質に結合することができ、特定の特性を持つ新しい材料の開発を可能にします .
化学合成
この化合物は、特に鈴木カップリング反応における化学合成において重要な役割を果たします。 それは、多くの医薬品や有機材料に多く存在するビアリール構造を作成するための汎用性の高いビルディングブロックとして機能します .
分析化学
分析化学では、ボロン酸はセンシング能力で知られています。 この特定のボロン酸は、糖やその他のジオール含有分析物を検出するためのセンサーの開発に使用でき、これは糖尿病研究や食品業界の用途において貴重です .
バイオファーマ生産
ジオールと可逆的な共有結合を形成する化合物の能力は、バイオ医薬品生産で活用されています。 これは、治療薬を抗体またはその他の標的化分子に結合させて、薬物送達システムを強化するために使用できます .
制御された環境とクリーンルームソリューション
その反応性と特異性により、2-(ベンジルオキシ)ナフタレン-1-イルボロン酸は、正確な化学的機能を必要とする表面や材料の調製のために制御された環境で使用されます .
クリーンルームソリューション
クリーンルーム環境では、このボロン酸誘導体は、特定の分子と相互作用する保護コーティングを形成することにより、汚染に耐性のある表面を調製するために使用できます。これにより、無菌環境が維持されます .
Safety and Hazards
将来の方向性
The future directions for “2-(Benzyloxy)naphthalen-1-ylboronic acid” and other boronic acids are promising. Given their various biological activities and relatively simple preparation process , they are expected to be the focus of further studies in medicinal chemistry to develop new promising drugs .
特性
IUPAC Name |
(2-phenylmethoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGFIOKWQKNPLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

